molecular formula C21H16ClN3OS B11117329 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11117329
M. Wt: 393.9 g/mol
InChI Key: IFYRULQZDRHCJO-UHFFFAOYSA-N
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Description

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloroquinoline, 5-methylthiophene, and pyridine derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Introduction of the 5-methylthiophene group to the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting with pyridin-3-ylmethylamine.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    6-chloroquinoline derivatives: Known for their antimicrobial and antimalarial properties.

    Thiophene-containing compounds: Often used in organic electronics and as pharmaceuticals.

    Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

What sets 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide apart is its unique combination of functional groups, which could confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H16ClN3OS/c1-13-4-7-20(27-13)19-10-17(16-9-15(22)5-6-18(16)25-19)21(26)24-12-14-3-2-8-23-11-14/h2-11H,12H2,1H3,(H,24,26)

InChI Key

IFYRULQZDRHCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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